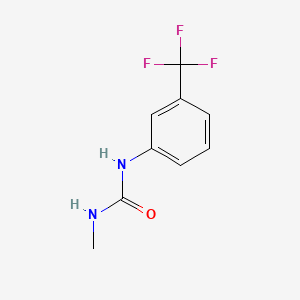

Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-

Description

Properties

IUPAC Name |

1-methyl-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOVEJAPXRPMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184413 | |

| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3032-40-4 | |

| Record name | Desmethylfluometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fluometuron: A Phenylurea Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea), a selective phenylurea herbicide. Fluometuron is a potent inhibitor of photosynthetic electron transport in photosystem II (PSII). This document elucidates the specific binding interactions of fluometuron within the QB niche of the D1 protein, the subsequent biophysical and biochemical consequences including the generation of reactive oxygen species (ROS), and the metabolic pathways contributing to its selectivity. Detailed experimental protocols for studying its mechanism and quantitative data on its inhibitory activity are also presented to support researchers in the fields of herbicide science, plant biology, and drug design.

Introduction: Chemical Identity and Herbicidal Use

Fluometuron, chemically known as N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea, is a widely used selective herbicide for the control of annual grasses and broadleaf weeds, particularly in cotton cultivation.[1][2] It belongs to the phenylurea class of herbicides and its mode of action is the inhibition of photosynthesis.[1][2] Understanding the precise molecular interactions and the downstream cellular effects of fluometuron is critical for optimizing its use, managing herbicide resistance, and for the rational design of new herbicidal compounds.

Table 1: Chemical and Physical Properties of Fluometuron

| Property | Value | Reference |

| IUPAC Name | 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea | [3] |

| CAS Number | 2164-17-2 | [3] |

| Molecular Formula | C₁₀H₁₁F₃N₂O | [2] |

| Molecular Weight | 232.20 g/mol | [4] |

| Melting Point | 163-164 °C | [4] |

| Water Solubility | 90 ppm (20 °C) | [2] |

| Herbicide Class | Phenylurea | [3] |

| Mechanism of Action | Photosystem II inhibitor | [3] |

Molecular Mechanism of Action: Inhibition of Photosystem II

The primary molecular target of fluometuron is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[3][5] PSII is responsible for the light-dependent oxidation of water and the transfer of electrons to plastoquinone, a crucial step in the photosynthetic electron transport chain.

Binding to the D1 Protein at the QB Site

Fluometuron exerts its inhibitory effect by binding to the D1 protein, a core subunit of the PSII reaction center.[6][7] Specifically, it occupies the binding niche of the secondary plastoquinone acceptor, QB.[1][6] By competitively displacing the native plastoquinone from its binding site, fluometuron effectively blocks the electron flow from the primary quinone acceptor, QA, to QB.[8]

The interaction of fluometuron with the QB binding site is stabilized by a combination of hydrogen bonds and hydrophobic interactions.[10][11] The urea moiety of the molecule is critical for forming hydrogen bonds with residues like His215 and the peptide backbone of nearby amino acids.[3] The trifluoromethylphenyl group contributes to hydrophobic interactions with nonpolar residues within the binding pocket, such as Met214, Leu218, and Phe255, enhancing the binding affinity.[1][10]

Diagram 1: Fluometuron Binding to the D1 Protein of Photosystem II

Caption: Competitive binding of Fluometuron to the QB site on the D1 protein.

Interruption of the Photosynthetic Electron Transport Chain

The binding of fluometuron to the QB site has profound consequences for the photosynthetic process. The blockage of electron transfer from QA to QB leads to an accumulation of QA in its reduced state (QA-).[12] This prevents the re-oxidation of the primary electron donor of PSII, P680+, and consequently, the water-splitting reaction at the oxygen-evolving complex ceases.[13] The overall result is a complete halt of linear electron transport, which in turn prevents the generation of ATP and NADPH, the energy and reducing power necessary for carbon dioxide fixation in the Calvin cycle.[8]

Physiological Consequences of PSII Inhibition

The inhibition of photosynthetic electron transport by fluometuron triggers a cascade of downstream physiological events that ultimately lead to plant death.

Generation of Reactive Oxygen Species (ROS)

A primary consequence of the blockage of the electron transport chain is the over-reduction of the photosynthetic apparatus.[14] This highly energetic state leads to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide radicals (O₂⁻), and hydrogen peroxide (H₂O₂).[14][15] The accumulation of these highly reactive molecules overwhelms the plant's antioxidant defense systems, leading to oxidative stress.[16]

ROS cause widespread cellular damage through:

-

Lipid peroxidation: Destruction of cell membranes, leading to loss of compartmentalization and leakage of cellular contents.[14]

-

Protein oxidation: Inactivation of enzymes and structural proteins.

-

DNA damage: Leading to mutations and impaired cellular function.

ROS-Mediated Signaling

Beyond their damaging effects, ROS also act as signaling molecules that can trigger various stress responses in plants.[17][18] Herbicide-induced ROS can initiate signaling cascades that lead to programmed cell death (apoptosis) in plant cells.[18] These signaling pathways involve mitogen-activated protein kinases (MAPKs) and other stress-related hormones, which ultimately orchestrate the dismantling of the cell.[18]

Diagram 2: Downstream Effects of Fluometuron-Induced PSII Inhibition

Caption: Cascade of events following PSII inhibition by Fluometuron.

Experimental Methodologies for Studying Fluometuron's Mechanism of Action

Several established experimental techniques are employed to investigate the mechanism of action of PSII-inhibiting herbicides like fluometuron.

Chlorophyll a Fluorescence Analysis

Chlorophyll a fluorescence is a non-invasive and highly sensitive probe of PSII photochemistry.[19][20] Pulse-Amplitude-Modulation (PAM) fluorometry is a widely used technique to assess the effects of herbicides on PSII.[20]

Experimental Protocol: PAM Fluorometry for Herbicide Inhibition Assay

-

Plant Material and Treatment: Grow susceptible plants (e.g., Arabidopsis thaliana or a target weed species) under controlled conditions. Apply fluometuron at various concentrations to the soil or as a foliar spray.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state.[21]

-

Measurement of F₀: Measure the minimal fluorescence (F₀) by applying a weak, modulated measuring light.

-

Measurement of Fₘ: Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).[20]

-

Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A decrease in Fᵥ/Fₘ indicates PSII inhibition.

-

Light-Adapted Measurements: Expose the leaf to actinic light to induce steady-state photosynthesis. Measure the steady-state fluorescence (Fₛ) and the maximum fluorescence in the light-adapted state (Fₘ').

-

Calculation of Yield (ΦPSII) and Quenching Parameters: Calculate the effective quantum yield of PSII (ΦPSII = (Fₘ' - Fₛ) / Fₘ') and non-photochemical quenching (NPQ = (Fₘ - Fₘ') / Fₘ').

-

Data Analysis: Plot the fluorescence parameters against the fluometuron concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[22]

Diagram 3: Experimental Workflow for PAM Fluorometry

Caption: Workflow for assessing herbicide effects using PAM fluorometry.

Oxygen Evolution Measurement

The rate of photosynthetic oxygen evolution is a direct measure of the water-splitting activity of PSII.[13][23] A Clark-type oxygen electrode is commonly used to measure changes in dissolved oxygen concentration in a suspension of isolated chloroplasts or thylakoid membranes.[2][24]

Experimental Protocol: Oxygen Evolution Measurement with a Clark-Type Electrode

-

Isolation of Thylakoids: Isolate intact thylakoids from the leaves of the plant species of interest using standard differential centrifugation techniques.

-

Electrode Calibration: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions, typically using oxygen-saturated and oxygen-depleted solutions.[21]

-

Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide) that accepts electrons from the PSII electron transport chain.[1]

-

Measurement of Basal Rate: Add the isolated thylakoids to the reaction chamber of the oxygen electrode. Measure the rate of oxygen consumption in the dark (respiration).

-

Initiation of Photosynthesis: Illuminate the sample with a saturating light source to initiate photosynthetic oxygen evolution. Record the rate of oxygen production.

-

Inhibitor Addition: Add fluometuron at various concentrations to the reaction chamber and record the resulting rate of oxygen evolution.

-

Data Analysis: Calculate the percentage inhibition of oxygen evolution for each fluometuron concentration relative to the uninhibited control. Plot the percentage inhibition against the fluometuron concentration to determine the IC₅₀ value.[1]

Table 2: Quantitative Inhibitory Activity of Phenylurea Herbicides on PSII

| Herbicide | Plant Species | Assay Method | IC₅₀ Value | Reference |

| Diuron | Pea (Pisum sativum) | DPIP Photoreduction | 7-8 x 10⁻⁸ M | [1] |

| Diuron | Pea (Pisum sativum) | OJIP Fluorescence | 7-8 x 10⁻⁸ M | [1] |

| Metobromuron | Pea (Pisum sativum) | DPIP Photoreduction | > 10⁻⁶ M | [1] |

Note: Specific IC₅₀ values for fluometuron can vary depending on the plant species, experimental conditions, and the specific assay used.

Metabolic Fate and Selectivity

The selectivity of fluometuron, particularly its effectiveness in cotton while sparing the crop, is largely due to differential metabolism between tolerant and susceptible species.[25]

Detoxification Pathways in Tolerant Plants

In tolerant plants like cotton, fluometuron is rapidly metabolized into non-toxic compounds through a series of enzymatic reactions.[25] The primary detoxification pathway involves N-demethylation, where one or both methyl groups on the urea nitrogen are removed, followed by hydrolysis of the urea linkage.[26] The key enzymes involved in these detoxification processes are cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[27][28]

Accumulation in Susceptible Plants

In susceptible weed species, the rate of fluometuron metabolism is significantly slower.[25] This leads to the accumulation of the active herbicide at the target site in the chloroplasts, resulting in potent inhibition of photosynthesis and eventual plant death.

Conclusion

Fluometuron is a highly effective herbicide that acts through the specific inhibition of photosystem II. Its mechanism of action involves competitive binding to the QB site on the D1 protein, leading to a blockage of the photosynthetic electron transport chain. This primary action triggers a cascade of secondary effects, most notably the generation of reactive oxygen species, which cause widespread cellular damage and ultimately lead to plant death. The selectivity of fluometuron is primarily attributed to the differential rates of metabolic detoxification in tolerant crops versus susceptible weeds. A thorough understanding of this multifaceted mechanism is essential for the continued effective use of fluometuron in agriculture and for the development of novel herbicides with improved efficacy and environmental profiles.

References

-

Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501. [Link]

-

Ohad, N., & Hirschberg, J. (1992). Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites. The Plant Cell, 4(3), 327–336. [Link]

-

University of Hertfordshire. (n.d.). Fluometuron. In AERU. Retrieved January 22, 2026, from [Link]

-

van der Meer, J. R., & Schraa, G. (2005). Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. Environmental Toxicology and Chemistry, 24(8), 1935-1941. [Link]

-

Pace, R. J., & Hope, A. B. (1997). Contribution of Hydrophobic Interactions to Protein Stability. Protein Science, 6(11), 2361–2370. [Link]

-

Wikipedia. (2023, December 15). Fluometuron. [Link]

-

Locke, M. A., & Zablotowicz, R. M. (2006). Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils. Journal of Agricultural and Food Chemistry, 54(26), 9934–9940. [Link]

-

Tripathy, B. C., & Oelmüller, R. (2012). Reactive oxygen species generation and signaling in plants. Plant Signaling & Behavior, 7(12), 1621–1633. [Link]

-

Rubin, B., & Eshel, Y. (1977). Absorption and Translocation of Terbutryn and Fluometuron in Cotton (Gossypium hirsutum) and Snapbeans (Phaseolus vulgaris). Weed Science, 25(6), 490–494. [Link]

-

Lee, H. (2018). Effects of hydrophobic and hydrogen-bond interactions on the binding affinity of antifreeze proteins to specific ice planes. Journal of Molecular Graphics and Modelling, 85, 134–140. [Link]

-

European Bioinformatics Institute. (n.d.). Photosystem II protein D1 (IPR005867). InterPro. [Link]

-

Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Molecular docking analysis of the interaction between the selected herbicides and the QB binding site of the D1 protein (chain A, PDB: 5XNL). ResearchGate. [Link]

-

Li, H., Liu, F., & Yang, G. (2018). Enzymes Involved in Antioxidant and Detoxification Processes Present Changes in the Expression Levels of Their Coding Genes under the Stress Caused by the Presence of Antimony in Tomato. International Journal of Molecular Sciences, 19(11), 3394. [Link]

-

Ohad, N., & Hirschberg, J. (1992). Mutations in the D1 Subunit of Photosystem II Distinguish between Quinone and Herbicide Binding Sites. ResearchGate. [Link]

-

Czékus, Z., & Várkonyi, Z. (2018). The nexus between reactive oxygen species and the mechanism of action of herbicides. Pest Management Science, 74(11), 2415–2424. [Link]

-

Ishikura, N. (1975). Photosynthesis Measurement by Oxygen Electrode as a Simple Bioassay Method. JARQ, 9(4), 252-255. [Link]

-

PhenoVation. (n.d.). Chlorophyll Fluorescence measuring methods: PAM fluorometry. Retrieved January 22, 2026, from [Link]

-

Sosnoskie, L. M., & Culpepper, A. S. (2020). History of Herbicide-Resistant Traits in Cotton in the U.S. and the Importance of Integrated Weed Management for Technology Stewardship. Agronomy, 10(7), 967. [Link]

-

de la Cruz-S μεγάλη, J., et al. (2023). Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. ACS Applied Materials & Interfaces, 15(34), 40487–40499. [Link]

-

Porcar-Castell, A., et al. (2021). A practical guide to long-term field PAM chlorophyll fluorescence measurements: setup, installation, data processing with R package 'LongTermPAM' and interpretation. Tree Physiology, 41(9), 1591–1611. [Link]

-

Pazmiño, D. M., et al. (2021). Insights into ROS-dependent signalling underlying transcriptomic plant responses to the herbicide 2,4-D. Journal of Experimental Botany, 72(15), 5514–5531. [Link]

-

Yin, G. H., et al. (2022). A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis. Insects, 13(7), 614. [Link]

-

Conduct Science. (2022, February 4). Clark Oxygen Electrode: Principle and Limitations. [Link]

-

Umena, Y., et al. (2022). Crystal structures of photosystem II from a cyanobacterium expressing psbA2 in comparison to psbA3 reveal differences in the D1 subunit. Journal of Biological Chemistry, 298(12), 102660. [Link]

-

Lecture: Inhibition of Photosynthesis Inhibition at Photosystem II. (n.d.). [Link]

-

Bio-Rad. (n.d.). Protein Interaction Analysis. [Link]

-

Singh, S., et al. (2016). Molecular modeling and virtual docking studies on D1 protein of Phalaris minor biotypes with isoproturon. Indian Journal of Biochemistry & Biophysics, 53, 38-44. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluometuron. PubChem. [Link]

-

Jin, L., et al. (2023). Detoxification enzymes associated with flupyradifurone resistance in greenhouse whitefly. Pest Management Science, 79(10), 3927-3935. [Link]

-

Mittler, R. (2017). ROS Are Good. Trends in Plant Science, 22(1), 11–19. [Link]

-

Deranged Physiology. (2023, December 18). Principles of oxygen measurement with the Clark electrode. [Link]

-

LigPlot+. (n.d.). Visual representation of hydrogen bonds and hydrophobic interactions. ResearchGate. [Link]

-

de Souza, G. M., et al. (2014). The effect of inhibitors on photosynthetic electron transport chain in canola leaf discs. Planta Daninha, 32(1), 13-20. [Link]

-

Tripathy, B. C., & Oelmüller, R. (2012). Reactive oxygen species generation and signaling in plants. Plant Signaling & Behavior, 7(12), 1621–1633. [Link]

-

Huot, Y., & Babin, M. (2010). Overview of Fluorescence Protocols: Theory, Basic Concepts, and Practice. In Phytoplankton Pigments: Characterization, Chemotaxonomy and Applications in Oceanography (pp. 31-74). [Link]

-

Fluometuron Herbicide: Effective Weed Control in Cotton. (2024, August 16). YouTube. [Link]

-

Allakhverdiev, S. I., et al. (2022). Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach. International Journal of Molecular Sciences, 23(17), 9726. [Link]

-

Wang, Y., et al. (2023). Insecticide Susceptibility and Detoxification Enzyme Activity of Frankliniella occidentalis under Three Habitat Conditions. Insects, 14(7), 629. [Link]

-

Oostenbrink, C., & van Gunsteren, W. F. (2005). Contribution of hydrophobic interactions to protein mechanical stability. Proteins: Structure, Function, and Bioinformatics, 60(4), 626–635. [Link]

-

Use of Oxygen Electrode in Measurements of Photosynthesis and Respiration. (n.d.). ResearchGate. [Link]

-

Morin, S., et al. (2015). Herbicide toxicity on river biofilms assessed by pulse amplitude modulated (PAM) fluorometry. Aquatic Toxicology, 165, 194–201. [Link]

-

Kos, J., et al. (2017). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 22(11), 1909. [Link]

-

Manna, M., et al. (2021). ROS Signaling and Its Role in Plants. In Plant Stress Biology (pp. 363-383). [Link]

-

Ismail, S. (2022). Role of Detoxification Enzymes of Chlorantraniliprole Resistance in Field Strain of Cotton Leafworm, Spodoptera littoralis (Lepi). Progress in Chemical and Biochemical Research, 5(4), 367-375. [Link]

Sources

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cotton.org [cotton.org]

- 6. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. InterPro [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of hydrophobic and hydrogen-bond interactions on the binding affinity of antifreeze proteins to specific ice planes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

- 13. jircas.go.jp [jircas.go.jp]

- 14. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]

- 21. Bipolar Clark-Type Oxygen Electrode Arrays for Imaging and Multiplexed Measurements of the Respiratory Activity of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A practical guide to long-term field PAM chlorophyll fluorescence measurements: setup, installation, data processing with R package ‘LongTermPAM’ and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. conductscience.com [conductscience.com]

- 25. Absorption and Translocation of Terbutryn and Fluometuron in Cotton (Gossypium hirsutum) and Snapbeans (Phaseolus vulgaris) | Weed Science | Cambridge Core [cambridge.org]

- 26. Crystal structures of photosystem II from a cyanobacterium expressing psbA2 in comparison to psbA3 reveal differences in the D1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Fluometuron's Interruption of Photosynthesis: A Technical Guide to Its Biological Targets in Plants

Executive Summary

Fluometuron is a selective, systemic phenylurea herbicide engineered to control annual grasses and broadleaf weeds, primarily in cotton cultivation.[1][2][3][4] Its efficacy stems from a highly specific mode of action: the direct inhibition of photosynthetic electron transport. This guide provides an in-depth examination of the primary molecular target of fluometuron, the intricate mechanism of this interaction, and the downstream physiological consequences for the plant. Furthermore, we present a comprehensive suite of validated experimental methodologies for researchers to investigate these interactions, from non-invasive in vivo techniques to precise in vitro biochemical assays and computational modeling. This document is intended for researchers, scientists, and professionals in agrochemical development seeking a detailed understanding of fluometuron's biological targets and the means to study them.

Introduction to Fluometuron: A Phenylurea Herbicide

Fluometuron, chemically N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, belongs to the urea class of herbicides.[1][4] It is primarily absorbed by the roots of emerging weeds and translocated apoplastically via the xylem to the shoots and leaves, where it exerts its phytotoxic effects.[1][5] While it can be applied pre- or post-emergence, its primary mechanism is the disruption of the plant's core energy-converting machinery.[2][3] The defining characteristic of fluometuron's action is its potent and specific inhibition of photosynthesis at the Photosystem II (PSII) complex.[1][5][6]

The Primary Biological Target: The D1 Protein of Photosystem II

The overwhelming body of evidence points to a single, critical biological target for fluometuron: the Photosystem II (PSII) protein complex located in the thylakoid membranes of chloroplasts.[6][7] PSII is a fundamental enzyme in oxygenic photosynthesis, responsible for water oxidation and the generation of the electron flow that ultimately drives ATP and NADPH synthesis.

Mechanism of Action: Competitive Inhibition at the QB Binding Site

Fluometuron's inhibitory action is highly specific. It binds to a niche within the D1 protein, one of the core reaction center proteins of PSII.[8][9] This niche is the binding pocket for the secondary plastoquinone acceptor, known as the QB site.

The process unfolds as follows:

-

Competition: Fluometuron competes directly with the native plastoquinone (PQ) molecule for binding at the QB site.[9][10]

-

Binding and Blockade: Upon binding, fluometuron displaces the PQ molecule. Because fluometuron is not redox-active, it cannot accept an electron from the primary quinone acceptor, QA.

-

Electron Transport Arrest: This binding event effectively blocks the transfer of electrons from QA to QB, halting the entire photosynthetic electron transport chain.[8]

This interruption prevents the reduction of the plastoquinone pool, thereby stopping the production of the chemical energy (ATP and NADPH) required for carbon dioxide fixation and plant growth.[1]

Diagram: Fluometuron's Mechanism of PSII Inhibition

Caption: Fluometuron competitively binds to the QB site on the D1 protein of PSII, blocking electron flow.

Downstream Physiological Consequences

The blockage of electron flow has immediate and severe consequences:

-

Energy Deprivation: The plant is starved of ATP and NADPH, halting anabolic processes like sugar synthesis.[1]

-

Formation of Reactive Oxygen Species (ROS): The highly energized state of the PSII reaction center (P680*) cannot be quenched by forward electron transport. This energy is transferred to molecular oxygen, creating highly damaging singlet oxygen (¹O₂) and other ROS.

-

Photooxidative Damage: The generated ROS rapidly attack and degrade lipids, proteins, and photosynthetic pigments (chlorophylls and carotenoids), leading to the characteristic symptom of chlorosis (yellowing) and eventual tissue necrosis.[11]

Secondary and Off-Target Effects

While the inhibition of PSII is the definitive primary mechanism of action for fluometuron, the molecule undergoes metabolic degradation in plants.[1][2] This metabolism, primarily N-demethylation, is a detoxification process rather than an interaction with a secondary herbicidal target.[1] In tolerant species like cotton, this metabolic breakdown is more rapid, contributing to selectivity. Susceptible weeds are unable to detoxify the compound quickly enough to prevent the lethal cascade initiated at PSII. There is no significant evidence to suggest fluometuron has other primary molecular targets for its herbicidal activity.

Experimental Methodologies for Target Analysis

A multi-faceted approach is required to fully characterize the interaction between fluometuron and its biological target. The following protocols provide a robust framework for investigation.

In Vivo Analysis: Chlorophyll a Fluorescence

This non-invasive technique is a powerful tool for assessing the real-time efficiency of PSII and is exceptionally sensitive to PSII-inhibiting herbicides.[12][13][14] The principle relies on measuring the fluorescence emitted by chlorophyll a molecules in PSII, which competes with photochemistry and heat dissipation. When electron transport is blocked by fluometuron, more light energy is re-emitted as fluorescence.

Key Parameter: Maximum Quantum Yield of PSII (Fv/Fm)

The Fv/Fm ratio is a direct measure of the maximum potential efficiency of PSII photochemistry and is a key indicator of plant stress.[14][15] A decrease in Fv/Fm after herbicide application is a strong indication of PSII inhibition.

-

Plant Material: Grow susceptible weed species (e.g., Amaranthus palmeri) and a tolerant crop (e.g., cotton) to the 2-3 leaf stage.

-

Herbicide Application: Treat plants with a range of fluometuron concentrations (e.g., 0, 0.1, 1, 10, 100 µM) via root drench or foliar spray. Include an untreated control group.

-

Dark Adaptation: At specified time points post-treatment (e.g., 3, 6, 12, 24 hours), dark-adapt a leaf from each plant for 20-30 minutes using specialized leaf clips. This ensures all PSII reaction centers are "open."[14]

-

Measurement: Use a portable modulated fluorometer (e.g., a PAM fluorometer) to perform the measurement.[14]

-

Measure the minimal fluorescence (F₀) with a weak measuring light.

-

Apply a short, intense pulse of saturating light (>3000 µmol m⁻² s⁻¹) to close all PSII reaction centers and measure the maximal fluorescence (Fm).

-

-

Calculation: The fluorometer's software will calculate the variable fluorescence (Fv = Fm - F₀) and the maximum quantum yield (Fv/Fm).

-

Analysis: Plot Fv/Fm against fluometuron concentration and time. A dose- and time-dependent decrease in Fv/Fm in the susceptible species confirms PSII inhibition.

Caption: Workflow for measuring PSII efficiency (Fv/Fm) using chlorophyll fluorescence.

In Vitro Analysis: Thylakoid Binding Assays

To directly measure the binding affinity of fluometuron to its target site, in vitro assays using isolated thylakoid membranes are the gold standard.[16] A competitive radioligand binding assay is particularly powerful.

This protocol uses a radiolabeled PSII inhibitor (e.g., [¹⁴C]-atrazine or [³H]-diuron) that binds to the same QB site. Unlabeled fluometuron is used to compete for this binding, and its potency (affinity) is determined by its ability to displace the radioligand.

-

Thylakoid Isolation: Isolate functional thylakoid membranes from a susceptible plant species (e.g., pea, spinach) using differential centrifugation. Resuspend the final pellet in a suitable assay buffer (e.g., Tricine-NaOH pH 7.8, containing MgCl₂ and NaCl) and determine the chlorophyll concentration.

-

Assay Setup: In microcentrifuge tubes, prepare the following reaction mixture:

-

Assay buffer.

-

A fixed, low concentration of the radioligand (e.g., 50 nM [¹⁴C]-atrazine).

-

A range of concentrations of unlabeled fluometuron (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Thylakoid membranes (to a final concentration of 100 µg chlorophyll/mL).

-

-

Incubation: Incubate the tubes for 30 minutes at room temperature in the dark to reach binding equilibrium.

-

Separation: Separate the bound radioligand from the free (unbound) radioligand. This is typically done by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the thylakoid membranes.[16] Immediately wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the bound radioactivity against the logarithm of the fluometuron concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression.

-

From the curve, determine the IC₅₀ value, which is the concentration of fluometuron required to displace 50% of the specific binding of the radioligand.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Workflow for determining fluometuron binding affinity using a radioligand assay.

In Silico Analysis: Molecular Docking

Computational molecular docking can provide valuable insights into the specific interactions between fluometuron and the amino acid residues of the QB binding pocket.[9]

-

Protein Structure: Obtain a high-resolution crystal structure of plant Photosystem II from a protein database (PDB).

-

Ligand Structure: Generate a 3D structure of the fluometuron molecule.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the most stable binding pose of fluometuron within the D1 protein's QB site.

-

Analysis: Analyze the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues (e.g., His215, Ser264).[9][10] This can help explain binding affinity and the molecular basis of resistance if mutations are present.

Data Summary

The efficacy of PSII-inhibiting herbicides is often compared using their inhibitory concentrations (I₅₀) or binding affinities (Kᵢ). This data is critical for structure-activity relationship (SAR) studies and the development of new compounds.

| Technique | Parameter | Typical Value Range for Potent PSII Inhibitors | Interpretation |

| Chlorophyll Fluorescence | I₅₀ (Fv/Fm reduction) | 0.1 - 10 µM | Concentration causing 50% reduction in PSII efficiency. Lower value indicates higher potency. |

| PSII Activity Assay (DPIP) | I₅₀ (Inhibition) | 0.05 - 5 µM | Concentration causing 50% inhibition of electron transport. Lower value indicates higher potency. |

| Radioligand Binding Assay | Kᵢ (Inhibitor Constant) | 10 - 500 nM | A direct measure of binding affinity. Lower value indicates tighter binding to the target site. |

Note: Specific values for fluometuron can vary based on the plant species, experimental conditions, and specific assay used.

Conclusion and Future Perspectives

Fluometuron's herbicidal activity is unequivocally linked to its function as a high-affinity competitive inhibitor of the plastoquinone binding site (QB) on the D1 protein of Photosystem II.[1][8][9] This singular, potent mechanism disrupts the foundational process of photosynthesis, leading to rapid energy depletion and lethal photooxidative damage in susceptible plants. The experimental methodologies detailed herein—spanning in vivo fluorescence, in vitro binding, and in silico modeling—provide a robust toolkit for researchers to dissect this interaction with high precision.

Future research should continue to focus on the molecular basis of evolved resistance, exploring not only target-site mutations but also the contribution of metabolic pathways. A deeper understanding of the structure-function relationships within the QB pocket will be instrumental in designing next-generation herbicides that are more selective, effective at lower application rates, and capable of overcoming existing resistance challenges.

References

-

Fluometuron | C10H11F3N2O | CID 16562 - PubChem. [Link]

-

Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives - MDPI. [Link]

-

Chlorophyll fluorescence induction kinetics as a tool to determine the herbicide effect on algae and leaves - SPIE Digital Library. [Link]

-

Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay - MDPI. [Link]

-

Usefulness of thermoluminescence in herbicide research. [Link]

-

Fluometuron - AERU - University of Hertfordshire. [Link]

-

Fluometuron Herbicide: Effective Weed Control in Cotton - YouTube. [Link]

-

FLUOMETURON - EXTOXNET PIP. [Link]

-

Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science - Cambridge University Press & Assessment. [Link]

-

Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants - Scirp.org. [Link]

-

Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies - ResearchGate. [Link]

-

A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field - PMC - NIH. [Link]

-

Thermoluminescence in plants - R Discovery - Researcher.Life. [Link]

-

A Possible Mechanism of Action of the Urea Type Herbicides | Weeds | Cambridge Core. [Link]

-

Biochemical Approaches to Herbicide Discovery: Advances in Enzyme Target Identification and Inhibitor Design | Weed Science - Cambridge University Press & Assessment. [Link]

-

Fluometuron - Wikipedia. [Link]

-

Physiological Effects of Fluometuron on Some Unicellular Algae | Weed Science. [Link]

-

Radioligand Binding Assay | Gifford Bioscience. [Link]

-

Application of urea as a post-emergence herbicide for pistachio orchards - CIHEAM. [Link]

-

Radioligand Binding Assay - Creative Bioarray. [Link]

-

Overview of herbicide mechanisms of action - PubMed. [Link]

-

Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - MDPI. [Link]

-

Herbicide Bioassay Study Guide | Analyzeseeds. [Link]

-

Thermoluminescence-of-chloroplasts-in-the-presence-of-Photosystem-II-herbicides.pdf - ResearchGate. [Link]

-

Effects of Fluometuron, Prometryne, Ametryne, and Diuron on Growth of Two Lemna Species - ResearchGate. [Link]

-

Scanned Document - Regulations.gov. [Link]

-

Mitigation of herbicide resistance development among weed species in cotton and peanut - Scholars Junction - Mississippi State University. [Link]

-

Radioligand binding assays and their analysis - PubMed. [Link]

-

Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. [Link]

-

Radioligand Binding Assays & Fluorescence Polarization - Sygnature Discovery. [Link]

-

Monitoring and Mitigation of Herbicide Resistance: Global Herbicide Resistance Committee (HRAC) Perspectives. [Link]

-

Herbicide Mode-Of-Action Summary - Purdue Extension. [Link]

-

Redesigning the QA binding site of Photosystem II allows reduction of exogenous quinones. [Link]

-

Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - NIH. [Link]

-

C715 Herbicide Mode of Action - Southeast Research-Extension Center. [Link]

-

Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - Semantic Scholar. [Link]

-

Protocols for Robust Herbicide Resistance Testing in different Weed Species - PMC - NIH. [Link]

-

Structure/Function/Dynamics of Photosystem II Plastoquinone Binding Sites - phototech. [Link]

-

New method developed for testing herbicide resistance in weeds | ScienceDaily. [Link]

-

Flavodiiron proteins in oxygenic photosynthetic organisms: photoprotection of photosystem II by Flv2 and Flv4 in Synechocystis sp. PCC 6803 - PubMed. [Link]

-

SHARDAFLUOMETURON4SC - Amazon S3. [Link]

Sources

- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]

- 4. Fluometuron - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Fluometuron [sitem.herts.ac.uk]

- 7. Overview of herbicide mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. A Possible Mechanism of Action of the Urea Type Herbicides | Weeds | Cambridge Core [cambridge.org]

- 12. mdpi.com [mdpi.com]

- 13. Application of a Fluorescence-Based Instrument Prototype for Chlorophyll Measurements and Its Utility in an Herbicide Algal Ecotoxicity Assay [mdpi.com]

- 14. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]

- 15. A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluometuron

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

Fluometuron, a cornerstone herbicide in cotton and sugarcane cultivation, belongs to the phenylurea class of compounds.[1][2] Its efficacy stems from a highly specific mechanism of action: the inhibition of photosynthetic electron transport at Photosystem II (PSII).[1][3][4] This guide provides a detailed examination of the structure-activity relationships (SAR) that govern fluometuron's biological activity. By dissecting the molecule into its three principal components—the trifluoromethylphenyl group, the urea bridge, and the N,N-dimethyl moiety—we explore the causal links between chemical structure and herbicidal effect. This document synthesizes foundational knowledge with practical experimental insights, offering detailed protocols for SAR analysis and visual models of key pathways. The objective is to equip researchers with a comprehensive understanding of fluometuron's SAR, thereby facilitating the rational design of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.

The Phenylurea Herbicides: A Legacy of Photosystem II Inhibition

The phenylurea class of herbicides, to which fluometuron belongs, has been a mainstay in global agriculture for decades. Their success is rooted in a conserved mechanism of action: the disruption of photosynthesis.[5][6] These compounds act as potent and specific inhibitors of the PSII complex within the thylakoid membranes of chloroplasts.[7] Fluometuron, chemically known as N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea, is a selective herbicide primarily used for the pre- and post-emergence control of annual grasses and broadleaf weeds.[1][8][9] Its selectivity and effectiveness in critical crops like cotton have made it a subject of extensive study.[1][9]

Mechanism of Action: The Molecular Basis of Phytotoxicity

The herbicidal activity of fluometuron is a direct consequence of its ability to bind to a specific site on the D1 protein of the PSII reaction center.[4][7]

2.1. The D1 Protein Binding Pocket The D1 protein contains the binding niche for the native plastoquinone electron acceptor, QB. Phenylurea herbicides are non-native, competitive inhibitors that occupy this QB binding site.[7][10][11] The affinity of fluometuron for this pocket is determined by a series of non-covalent interactions, which are highly sensitive to the herbicide's three-dimensional structure and electronic properties.

2.2. Interruption of Photosynthetic Electron Flow By binding to the D1 protein, fluometuron physically blocks the transfer of electrons from the primary quinone acceptor, QA, to QB.[7][12] This blockage creates a "traffic jam" in the electron transport chain. The inability to reoxidize QA leads to the formation of highly reactive triplet-state chlorophyll and singlet oxygen.[7][13] These reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, destroying cell membranes and pigments, which ultimately results in cellular leakage, tissue necrosis, and plant death.[7]

Caption: A typical workflow for developing a QSAR model.

Data Presentation: SAR of Phenylurea Analogs

The following table presents illustrative data on how systematic structural modifications to a phenylurea scaffold can influence key properties and herbicidal activity.

| Analog ID | Phenyl Ring Substituent (R) | N-Terminal Group | Log P (Calculated) | PSII Inhibition (IC50, µM) | Herbicidal Efficacy (Relative) |

| Fluometuron | 3-CF3 | -N(CH3)2 | 2.42 [1] | 0.05 | 100% (Reference) |

| Analog-1 | 4-Cl | -N(CH3)2 | 2.65 | 0.08 | 90% |

| Analog-2 | 3,4-diCl | -N(CH3)2 | 3.45 | 0.03 | 120% |

| Analog-3 | 3-CF3 | -NHCH3 | 2.10 | 0.25 | 65% |

| Analog-4 | 3-CF3 | -NH2 | 1.75 | 1.50 | 20% |

| Analog-5 | 4-H | -N(CH3)2 | 1.80 | 5.00 | 5% |

Note: IC50 and efficacy values are representative and for illustrative purposes to demonstrate SAR principles.

Experimental Methodologies for SAR Elucidation

A robust SAR study requires a combination of chemical synthesis, in vitro biochemical assays, and in vivo whole-plant evaluations.

Experimental Protocol: Synthesis of Fluometuron Analogs

This protocol describes a general method for synthesizing phenylurea herbicides via the reaction of a substituted phenyl isocyanate with an amine.

-

Isocyanate Formation:

-

Causality: The isocyanate is a highly reactive intermediate required for forming the urea linkage.

-

To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene), add triphosgene (0.4 eq) dropwise at 0 °C under an inert atmosphere (N2).

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the disappearance of the starting aniline by TLC or LC-MS.

-

Cool the reaction and remove the solvent under reduced pressure to yield the crude 3-(trifluoromethyl)phenyl isocyanate. Use this intermediate immediately in the next step.

-

-

Urea Formation:

-

Causality: The amine reacts with the electrophilic isocyanate to form the stable urea bond.

-

Dissolve the crude isocyanate in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add a solution of dimethylamine (1.1 eq) in dichloromethane dropwise.

-

Stir the reaction at room temperature for 1-3 hours until completion.

-

Wash the reaction mixture with dilute HCl, then saturated NaHCO3, and finally brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield pure fluometuron.

-

Experimental Protocol: In Vitro PSII Inhibition Assay

This assay directly measures the inhibitory effect of compounds on the photosynthetic electron transport chain using isolated thylakoid membranes.

-

Thylakoid Isolation:

-

Causality: Isolating thylakoids from leaf tissue provides a concentrated and accessible source of the PSII target enzyme, free from other cellular components.

-

Homogenize fresh spinach or pea leaves in an ice-cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2).

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at low speed (~200 x g) for 2 min to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (~4,000 x g) for 10 min to pellet the thylakoid membranes.

-

Resuspend the thylakoid pellet in a small volume of assay buffer and determine the chlorophyll concentration spectrophotometrically.

-

-

Oxygen Evolution Assay (Hill Reaction):

-

Causality: This functional assay measures the rate of electron transport by monitoring the reduction of an artificial electron acceptor, which is coupled to oxygen evolution. Inhibition of this rate is a direct measure of PSII blockade.

-

Prepare a reaction mixture containing assay buffer, the isolated thylakoids (e.g., 15 µg chlorophyll/mL), and an artificial electron acceptor like 2,6-dichloroindophenol (DCPIP).

-

Add various concentrations of the test compound (e.g., fluometuron analogs) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

-

Incubate the mixtures in the dark for 5 minutes.

-

Measure the rate of oxygen evolution using a Clark-type oxygen electrode upon illumination with a saturating light source.

-

Calculate the percent inhibition for each concentration relative to the control and determine the IC50 value (the concentration required for 50% inhibition).

-

Metabolism and its Influence on SAR

The SAR of fluometuron is intrinsically linked to its metabolic fate. Structural features that alter metabolism can profoundly impact both herbicidal efficacy and environmental persistence. [14]

Caption: Primary metabolic degradation pathway of fluometuron.

-

Crop Selectivity: Tolerant crops like cotton can metabolize fluometuron more rapidly than susceptible weeds. [1][15]Modifications to the N-dimethyl group that slow this metabolic process could potentially increase crop injury.

-

Weed Resistance: In some cases, weed resistance can evolve through enhanced metabolic detoxification. [15]Understanding the metabolic pathway is crucial for designing herbicides that can overcome such resistance mechanisms.

-

Environmental Fate: The degradation of fluometuron in soil is primarily microbial. [1][16]The initial demethylation steps produce metabolites (DMF, TFMPU) that are still of environmental interest, before final hydrolysis to TFMA. [17][18]Structural changes can alter the rate of this degradation, affecting soil half-life and the potential for leaching. [8][17]

Conclusion and Future Perspectives

The structure-activity relationship of fluometuron is a well-defined interplay between three key molecular regions that govern its binding to the D1 protein of Photosystem II. The trifluoromethylphenyl group provides the necessary lipophilicity and metabolic stability, the urea bridge forms the critical hydrogen bonds for high-affinity binding, and the N,N-dimethyl moiety modulates both potency and the rate of detoxification. A thorough understanding of these principles, validated through robust experimental protocols and computational QSAR modeling, is essential for the field of agrochemical research. Future efforts in this area will likely focus on designing analogs that exhibit enhanced binding affinity, overcome metabolic resistance in weeds, and possess more favorable environmental degradation profiles, ensuring the continued development of safe and effective weed management solutions.

References

-

Fluometuron | C10H11F3N2O | CID 16562 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Fluometuron - AERU - University of Hertfordshire. (n.d.). AERU. Retrieved January 18, 2026, from [Link]

-

Fluometuron Herbicide: Effective Weed Control in Cotton - YouTube. (2024, August 16). YouTube. Retrieved January 18, 2026, from [Link]

-

Quantitative structure-transformation relationships of phenylurea herbicides. (2015). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study - PubMed. (2011, June 15). PubMed. Retrieved January 18, 2026, from [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, April 11). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Fluometuron 900 - Titan Ag. (n.d.). Titan Ag. Retrieved January 18, 2026, from [Link]

-

Reregistration Eligibility Decision (RED) for Fluometuron - epa nepis. (2005, September). EPA. Retrieved January 18, 2026, from [Link]

-

Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Retrieved January 18, 2026, from [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, April 11). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Degradation and Sorption of Fluometuron and Metabolites in Conservation Tillage Soils - USDA ARS. (n.d.). USDA ARS. Retrieved January 18, 2026, from [Link]

-

Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core. (2017, June 12). Cambridge Core. Retrieved January 18, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Novel Synthetic Method and Insecticidal Evaluation of CF3-Containing Polycyclic Neonicotinoid Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, February 22). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Glyphosate: environmental fate and impact | Weed Science | Cambridge Core. (2020, May 7). Cambridge Core. Retrieved January 18, 2026, from [Link]

-

Pesticide Fact Sheet Number 88 Fluometuron. (n.d.). Retrieved January 18, 2026, from [Link]

-

Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal. (n.d.). Weed Control Journal. Retrieved January 18, 2026, from [Link]

-

Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal. (2018). Weed Control Journal. Retrieved January 18, 2026, from [Link]

-

Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. (2017, August 7). SciELO. Retrieved January 18, 2026, from [Link]

-

Fluometuron - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Phenylurea Herbicides: Chemical Properties and Genotoxic Effects | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Quantitative structure–activity relationship - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Phenylurea Herbicides - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Phenylurea Herbicides - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

A similar structure of the herbicide binding site in photosystem II of plants and cyanobacteria is demonstrated by site specific mutagenesis of the psbA gene - PubMed. (1990, January). PubMed. Retrieved January 18, 2026, from [Link]

-

Hyperspectral Analysis for Discriminating Herbicide Site of Action: A Novel Approach for Accelerating Herbicide Research - MDPI. (2023, November 21). MDPI. Retrieved January 18, 2026, from [Link]

-

Quantitative structure-activity relationships (QSAR). (n.d.). Retrieved January 18, 2026, from [Link]

- CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents. (n.d.). Google Patents.

-

QSAR quantitative structure activity relationship | PDF - Slideshare. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]

-

Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Structure of photosystem II and substrate binding at room temperature - PubMed - NIH. (2016, December 15). PubMed. Retrieved January 18, 2026, from [Link]

-

Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Molecular structure and formulas of phenylurea herbicides. - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation - USDA ARS. (n.d.). USDA ARS. Retrieved January 18, 2026, from [Link]

-

Pesticide Metabolism in Plants and Microorganisms: An Overview - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Chemical structure of fluometuron | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluometuron | 2164-17-2 [chemicalbook.com]

- 3. Fluometuron [sitem.herts.ac.uk]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wssa.net [wssa.net]

- 8. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]

- 9. Fluometuron - Wikipedia [en.wikipedia.org]

- 10. A similar structure of the herbicide binding site in photosystem II of plants and cyanobacteria is demonstrated by site specific mutagenesis of the psbA gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ars.usda.gov [ars.usda.gov]

- 16. Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]

- 17. ars.usda.gov [ars.usda.gov]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

"photolysis and hydrolysis of Fluometuron"

An In-Depth Technical Guide to the Photolysis and Hydrolysis of Fluometuron

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the photolytic and hydrolytic degradation of the phenylurea herbicide, fluometuron. By delving into the core chemical transformations, influencing factors, and analytical methodologies, this document serves as a critical resource for environmental scientists, chemists, and regulatory professionals. The content herein is structured to offer not only a descriptive account of the degradation pathways but also to provide the causal reasoning behind experimental designs and analytical choices, ensuring a robust and scientifically sound understanding of fluometuron's environmental fate.

Introduction to Fluometuron

Fluometuron, chemically known as 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea, is a selective herbicide primarily used for the control of annual grasses and broadleaf weeds in cotton crops[1][2]. Its mode of action involves the inhibition of photosynthesis at the photosystem II level[1]. Understanding the environmental degradation pathways of fluometuron is paramount for assessing its persistence, potential for contamination of soil and water resources, and overall ecological impact. The two primary abiotic degradation pathways for fluometuron in the environment are hydrolysis and photolysis.

Chemical Structure of Fluometuron:

-

IUPAC Name: N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea[2]

-

CAS Number: 2164-17-2[2]

-

Molecular Formula: C₁₀H₁₁F₃N₂O[1]

-

Molecular Weight: 232.20 g/mol [1]

Fluometuron is a white crystalline powder with a melting point of 163-164 °C and is sparingly soluble in water[1].

Hydrolytic Degradation of Fluometuron

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many pesticides, hydrolysis can be a significant degradation pathway, influenced by pH and temperature[3][4]. However, for fluometuron, abiotic hydrolysis in aqueous environments is a notably slow process[1].

Hydrolytic Stability and Kinetics

Fluometuron exhibits considerable stability to abiotic hydrolysis across a range of pH values typically found in the environment. The half-life of fluometuron in water at 20°C is reported to be between 730 and 1010 days for pH values ranging from 5 to 9[1]. More specific data indicates a half-life of 2.4 years at pH 5 and 2.8 years at pH 9[1]. This inherent stability suggests that abiotic hydrolysis is not a primary dissipation route in aquatic systems[1].

However, in soil environments, the degradation of fluometuron is more pronounced due to microbial activity, which facilitates hydrolytic transformations[1]. The overall degradation in soil follows a pathway of demethylation followed by hydrolysis.

Microbial-Mediated Hydrolytic Pathway

In soil, the degradation of fluometuron is primarily a biological process. The pathway involves a sequential demethylation of the urea side chain, followed by the hydrolysis of the urea linkage. This process yields several key metabolites:

-

Desmethylfluometuron (DMFM): The initial step is the removal of one methyl group from the terminal nitrogen atom.

-

3-(Trifluoromethyl)phenylurea (TFMPU): The second demethylation step results in this phenylurea derivative.

-

3-(Trifluoromethyl)aniline (TFMA): The final major degradation product is formed by the hydrolysis of the urea bond in TFMPU.

This degradation cascade is often microbially mediated, with soil microorganisms playing a crucial role in the enzymatic breakdown of the parent compound and its intermediates.

Figure 1: Microbial-mediated hydrolytic degradation pathway of fluometuron in soil.

Photolytic Degradation of Fluometuron

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For pesticides present in sunlit surface waters or on soil surfaces, photolysis can be a significant route of dissipation. Fluometuron is susceptible to photodegradation, and its rate of breakdown is highly dependent on environmental conditions[5][6][7].

Photolytic Kinetics and Influencing Factors

The phototransformation of fluometuron in aqueous solutions follows pseudo-first-order kinetics[5][7][8]. The rate of photolysis is significantly influenced by the presence of natural water constituents that can act as photosensitizers:

-

Direct Photolysis: In pure water, the direct photolysis of fluometuron by sunlight is a slow process[6].

-

Indirect Photolysis: The presence of substances like fulvic acids and nitrate ions dramatically accelerates the degradation rate.

The mechanism of indirect photolysis involves the absorption of light by these sensitizers, which then generate reactive chemical species, such as hydroxyl radicals (•OH), that readily react with and degrade fluometuron[6].

Photolytic Degradation Pathways and Products

The photolytic degradation of fluometuron leads to a variety of photoproducts, with the specific products depending on the presence of photosensitizers.

-

In the Presence of Nitrate Ions: The primary reactions are hydroxylation of the aromatic ring, hydrolysis of the trifluoromethyl (CF₃) group to a carboxylic acid (COOH) group, and oxidative demethylation of the urea side chain[5][7].

-

In the Presence of Fulvic Acids: The major reaction pathway is the hydroxylation of the aromatic ring[5][7].

-

In Pure Water (Direct Photolysis): A key transformation is the hydrolysis of the CF₃ group to a COOH group[6].

Figure 2: Simplified photolytic degradation pathways of fluometuron under different conditions.

Experimental Protocols for Degradation Studies

To ensure the generation of reliable and reproducible data, standardized protocols should be followed for hydrolysis and photolysis studies. The following sections outline methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Protocol for Hydrolysis Study (adapted from OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of fluometuron as a function of pH.

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9[5][6][8][9]. Ensure the buffers do not contain any components that could catalyze the reaction.

-

Test Substance Preparation: Prepare a stock solution of fluometuron in a suitable solvent. The final concentration in the buffer solutions should not exceed 0.01 M or half of its water solubility[8].

-

Incubation: Add the fluometuron stock solution to the buffer solutions. Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies)[8].

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve, with at least five time points recommended.

-

Sample Analysis: Immediately analyze the samples for the concentration of fluometuron and its potential hydrolysis products using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the fluometuron concentration versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated as ln(2)/k.

Figure 3: Experimental workflow for a fluometuron hydrolysis study.

Protocol for Aqueous Photolysis Study (adapted from OECD Guideline 316 and OPPTS 835.2240)

This protocol is designed to determine the rate of photolytic degradation of fluometuron in an aqueous environment.

-

Solution Preparation: Prepare a solution of fluometuron in sterile, buffered, purified water[10]. The pH should be chosen to minimize hydrolysis (e.g., pH 7). For indirect photolysis studies, add photosensitizers like nitrate or humic acid at environmentally relevant concentrations.

-

Irradiation Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm[10]. The light intensity should be measured and monitored.

-

Test and Control Samples: Expose the test solutions to the light source in temperature-controlled quartz cells. Prepare identical control samples and keep them in the dark at the same temperature to account for any non-photolytic degradation[10].

-

Sampling: At selected time intervals, withdraw samples from both the irradiated and dark control solutions.

-

Sample Analysis: Analyze the samples for the concentration of fluometuron and its photoproducts using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Data Analysis: Calculate the rate of photolysis by subtracting the degradation rate in the dark control from the rate in the irradiated sample. Determine the pseudo-first-order rate constant and half-life for photolysis. If possible, calculate the quantum yield, which is the efficiency of the photochemical process[11].

Figure 4: Experimental workflow for a fluometuron aqueous photolysis study.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying fluometuron and its degradation products in environmental matrices. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common technique.

Sample Preparation

-

Water Samples: For clean water samples, direct injection may be possible. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) is often employed to concentrate the analytes and remove interfering substances.

-

Soil Samples: Extraction from soil typically involves shaking with an organic solvent or a mixture of organic solvent and water (e.g., acetonitrile/water)[12]. The extract is then centrifuged or filtered, and a cleanup step using SPE may be necessary before analysis.

Chromatographic Analysis

-

HPLC with UV Detection: HPLC with a UV detector is a robust and widely available technique for the quantification of fluometuron and its major degradation products. The analysis is typically performed using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape[13].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It allows for the unambiguous identification and quantification of the parent compound and its metabolites at very low concentrations. The use of multiple reaction monitoring (MRM) enhances the specificity of the analysis.

Table 1: Example LC-MS/MS Parameters for Fluometuron and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Fluometuron | 233.1 | 72.1 | 46.1 |

| Desmethylfluometuron (DMFM) | 219.1 | 145.0 | 46.1 |

| 3-(Trifluoromethyl)phenylurea (TFMPU) | 205.1 | 160.0 | 114.0 |

| 3-(Trifluoromethyl)aniline (TFMA) | 162.1 | 145.0 | 114.0 |

Note: These are example values and should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes key quantitative data related to the hydrolysis and photolysis of fluometuron.

Table 2: Degradation Kinetics of Fluometuron

| Degradation Process | Condition | Parameter | Value | Reference |

| Hydrolysis | pH 5, 20°C | Half-life (t₁/₂) | 2.4 years | [1] |

| Hydrolysis | pH 9, 20°C | Half-life (t₁/₂) | 2.8 years | [1] |

| Photolysis | Neutral water | Kinetics | Pseudo-first-order | [5][7] |

| Photolysis | + 10 mg/L Fulvic Acids | Rate Increase | 2.5 times | [5][7] |

| Photolysis | + 25 mg/L Nitrate | Rate Increase | 15 times | [5][7] |

| Photolysis | Pure water, 254 nm UV | Half-life (t₁/₂) | 6.6 - 18.2 min | [8] |

Conclusion

The environmental fate of fluometuron is governed by a complex interplay of hydrolytic and photolytic degradation processes. While abiotic hydrolysis is slow, microbial activity in soil significantly contributes to its breakdown through demethylation and subsequent hydrolysis. Photolysis, particularly indirect photolysis mediated by natural water constituents, can be a rapid degradation pathway in sunlit aquatic environments. A thorough understanding of these processes, supported by robust experimental data generated using standardized protocols, is essential for accurate environmental risk assessment and the development of effective stewardship strategies for this widely used herbicide.

References

-

Halladja, S., Amine-Khodja, A., ter Halle, A., Boulkamh, A., & Richard, C. (2007). Photolysis of fluometuron in the presence of natural water constituents. Chemosphere, 69(10), 1647–1654. [Link]

-

Sarr, M., Gaye, M., & Tine, A. (2022). Study of the Photodegradation Kinetics of Fluometuron by UV Absorption Spectrophotometry and Fluorescence. Asian Journal of Chemical Sciences, 12(3), 49-59. [Link]

-

Halladja, S., Amine-Khodja, A., ter Halle, A., Boulkamh, A., & Richard, C. (2007). Photolysis of fluometuron in the presence of natural water constituents. CORE. [Link]

-

Halladja, S., Amine-Khodja, A., ter Halle, A., Boulkamh, A., & Richard, C. (2007). Photolysis of fluometuron in the presence of natural water constituents. ResearchGate. [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

-

Sarr, M., Gaye, M., & Tine, A. (2022). Study of the photodegradation kinetics of fluometuron by UV absorption spectrophotometry and fluorescence. African Journals Online. [Link]

-

PubChem. (n.d.). Fluometuron. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (2025, November 10). 3-(Trifluoromethyl)aniline. In Wikipedia. [Link]

-

Lam, M. W., Tantuco, K., & Mabury, S. A. (2003). Aqueous photochemical reaction kinetics and transformations of fluoxetine. Environmental science & technology, 37(5), 895–902. [Link]

-

Lester, Y., Nir, E., & Avisar, D. (2006). Relative rate constants of contaminant candidate list pesticides with hydroxyl radicals. Environmental science & technology, 40(14), 4460–4466. [Link]

-